molecular formula C18H14Cl2FN3O2 B4711244 1-[(2,6-DICHLOROPHENOXY)METHYL]-N~3~-(2-FLUORO-5-METHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE

1-[(2,6-DICHLOROPHENOXY)METHYL]-N~3~-(2-FLUORO-5-METHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE

Cat. No.: B4711244
M. Wt: 394.2 g/mol
InChI Key: JCSHXBNDWQMZMI-UHFFFAOYSA-N
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Description

1-[(2,6-Dichlorophenoxy)methyl]-N~3~-(2-fluoro-5-methylphenyl)-1H-pyrazole-3-carboxamide is a synthetic organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a pyrazole ring substituted with a carboxamide group, a dichlorophenoxy methyl group, and a fluoro-methylphenyl group, making it a versatile molecule for research and industrial applications.

Preparation Methods

The synthesis of 1-[(2,6-dichlorophenoxy)methyl]-N~3~-(2-fluoro-5-methylphenyl)-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions.

    Introduction of the carboxamide group: This step involves the reaction of the pyrazole derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base.

    Attachment of the dichlorophenoxy methyl group: This can be accomplished through a nucleophilic substitution reaction, where the pyrazole derivative reacts with 2,6-dichlorophenoxy methyl chloride in the presence of a base.

    Introduction of the fluoro-methylphenyl group: This step involves the reaction of the intermediate with 2-fluoro-5-methylphenyl boronic acid under Suzuki-Miyaura coupling conditions, using a palladium catalyst and a suitable base.

Industrial production methods may involve optimization of these steps to improve yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

1-[(2,6-Dichlorophenoxy)methyl]-N~3~-(2-fluoro-5-methylphenyl)-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dichlorophenoxy or fluoro-methylphenyl groups can be replaced by other nucleophiles under appropriate conditions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds with various aryl or alkyl groups.

Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide.

Scientific Research Applications

1-[(2,6-Dichlorophenoxy)methyl]-N~3~-(2-fluoro-5-methylphenyl)-1H-pyrazole-3-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound for drug development.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[(2,6-dichlorophenoxy)methyl]-N~3~-(2-fluoro-5-methylphenyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, the compound may interact with cellular signaling pathways, affecting cell proliferation and apoptosis, which could contribute to its anticancer properties.

Comparison with Similar Compounds

1-[(2,6-Dichlorophenoxy)methyl]-N~3~-(2-fluoro-5-methylphenyl)-1H-pyrazole-3-carboxamide can be compared with similar compounds, such as:

    1-[(2,6-Dichlorophenoxy)methyl]-N~3~-(2-chloro-5-methylphenyl)-1H-pyrazole-3-carboxamide: This compound has a similar structure but with a chloro substituent instead of a fluoro substituent, which may affect its chemical reactivity and biological activity.

    1-[(2,6-Dichlorophenoxy)methyl]-N~3~-(2-fluoro-4-methylphenyl)-1H-pyrazole-3-carboxamide: This compound has a similar structure but with a different position of the methyl group on the phenyl ring, which may influence its properties.

    1-[(2,6-Dichlorophenoxy)methyl]-N~3~-(2-fluoro-5-ethylphenyl)-1H-pyrazole-3-carboxamide: This compound has an ethyl group instead of a methyl group, which may affect its steric and electronic properties.

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[(2,6-dichlorophenoxy)methyl]-N-(2-fluoro-5-methylphenyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2FN3O2/c1-11-5-6-14(21)16(9-11)22-18(25)15-7-8-24(23-15)10-26-17-12(19)3-2-4-13(17)20/h2-9H,10H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCSHXBNDWQMZMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)NC(=O)C2=NN(C=C2)COC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(2,6-DICHLOROPHENOXY)METHYL]-N~3~-(2-FLUORO-5-METHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
1-[(2,6-DICHLOROPHENOXY)METHYL]-N~3~-(2-FLUORO-5-METHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 3
1-[(2,6-DICHLOROPHENOXY)METHYL]-N~3~-(2-FLUORO-5-METHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
1-[(2,6-DICHLOROPHENOXY)METHYL]-N~3~-(2-FLUORO-5-METHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 5
1-[(2,6-DICHLOROPHENOXY)METHYL]-N~3~-(2-FLUORO-5-METHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 6
1-[(2,6-DICHLOROPHENOXY)METHYL]-N~3~-(2-FLUORO-5-METHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE

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